Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 457951-32-5
VCID: VC21421847
InChI: InChI=1S/C19H17N5O2/c1-13-16(18(25)26-12-14-8-4-2-5-9-14)17(15-10-6-3-7-11-15)24-19(20-13)21-22-23-24/h2-11,17H,12H2,1H3,(H,20,21,23)
SMILES: CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Molecular Formula: C19H17N5O2
Molecular Weight: 347.4g/mol

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 457951-32-5

Cat. No.: VC21421847

Molecular Formula: C19H17N5O2

Molecular Weight: 347.4g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate - 457951-32-5

Specification

CAS No. 457951-32-5
Molecular Formula C19H17N5O2
Molecular Weight 347.4g/mol
IUPAC Name benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C19H17N5O2/c1-13-16(18(25)26-12-14-8-4-2-5-9-14)17(15-10-6-3-7-11-15)24-19(20-13)21-22-23-24/h2-11,17H,12H2,1H3,(H,20,21,23)
Standard InChI Key CTHVEFSBUOEMDD-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(N2C(=N1)N=NN2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
SMILES CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Canonical SMILES CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 457951-32-5) is a complex heterocyclic compound with the molecular formula C19H17N5O2 and a molecular weight of 347.37 g/mol . The compound features a tetrazolo[1,5-a]pyrimidine core structure with specific substitutions: a phenyl group at the 7-position, a methyl group at the 5-position, and a benzyl carboxylate moiety at the 6-position . The dihydro nature of the compound indicates reduced saturation at specific positions in the heterocyclic ring system.

The structural complexity of this compound arises from its fused ring system, which combines a tetrazole ring with a pyrimidine ring. This arrangement creates a unique molecular architecture with multiple potential binding sites for biological interactions. The phenyl substituent at position 7 enhances the compound's lipophilicity, while the benzyl carboxylate group provides additional functional versatility.

The physicochemical properties of this compound, based on both experimental data and predictive calculations, are summarized in Table 1.

Table 1: Physicochemical Properties of Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

PropertyValueSource
Molecular FormulaC19H17N5O2
Molecular Weight347.37 g/mol
Boiling Point471.8±55.0 °C (Predicted)
Density1.35±0.1 g/cm³ (Predicted)
CAS Number457951-32-5
SynonymsTetrazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,7-dihydro-5-methyl-7-phenyl-, phenylmethyl ester

The structural features of this compound, particularly the combination of aromatic and heterocyclic elements, contribute to its potential biological activities and make it an interesting subject for medicinal chemistry research.

Synthetic Approaches

The synthesis of benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be understood by examining the synthetic pathways established for structurally related compounds. Based on available research, the synthesis of dihydrotetrazolo[1,5-a]pyrimidine derivatives typically involves multi-component condensation reactions similar to the Biginelli reaction.

General Synthetic Methodology

The synthesis of tetrazolo[1,5-a]pyrimidine derivatives typically involves a ternary condensation reaction between 5-aminotetrazole, an aromatic aldehyde (such as benzaldehyde), and a β-ketoester . For the target compound, the specific reaction would require proper selection of starting materials to introduce the benzyl carboxylate and methyl substituents.

A general synthetic route for related compounds, as described in the literature, follows this procedure:

  • Reaction of 5-aminotetrazole with an appropriate aldehyde (benzaldehyde for the 7-phenyl derivative) and a suitable β-ketoester in acetic acid under reflux conditions.

  • The reaction mixture is typically heated for several hours (approximately 4 hours) until completion.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is washed with water, dried over sodium sulfate, and filtered.

  • After evaporation of the solvent under reduced pressure, the crude product is crystallized from an appropriate solvent (such as ethanol) .

This synthetic approach has been successfully employed for related compounds such as diethyl 7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-5,6-dicarboxylate, as reported in the literature .

Structural Modifications and Derivatizations

The core structure of benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate allows for various modifications to generate structurally diverse derivatives with potentially enhanced biological activities.

One important modification involves N-alkylation reactions. Research has shown that alkylation of related 4,7-dihydroazolo[1,5-a]pyrimidine derivatives in acetonitrile using a saturated aqueous alkali system leads selectively to the formation of N(4)-alkyl derivatives . This selective alkylation provides a valuable method for creating a library of structurally diverse compounds.

For example, methylation of related compounds using methyl iodide in acetonitrile in the presence of aqueous potassium hydroxide has been reported to produce N(4)-methyl derivatives . Similar approaches could be applied to the target compound to develop new derivatives with modified properties.

Biological Activity and Applications

Compounds belonging to the 4,7-dihydrotetrazolo[1,5-a]pyrimidine class, including structures similar to benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, have demonstrated promising biological activities, particularly as inhibitors of Rho-associated protein kinase (ROCK) with potential anticancer properties.

ROCK Inhibitory Activity

Research has identified that 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives possess significant inhibitory activity against ROCK1, a serine/threonine kinase involved in various cellular processes including cell migration, proliferation, and apoptosis . This inhibitory activity positions these compounds as potential therapeutic agents for conditions where ROCK inhibition is beneficial.

According to patent literature, several compounds in this structural class "have obvious inhibiting activity to ROCK1" and demonstrate effects on cancer cell fragmentation "in various degree arranged all at cell levels" . These findings suggest that benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate may possess similar biological activities based on its structural features.

Anticancer Properties

The anticancer potential of 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives has been a focus of research, with studies demonstrating effects against multiple cancer cell lines. Patent literature indicates that compounds in this class show "obvious suppression effect" on "the propagation of lung carcinoma cell, breast cancer cell" and can potentially serve as "medicine of the anti-lung cancer of preparation, anti-breast cancer" .

Specific studies have examined the effects of these compounds on different cancer cell lines, including:

  • HeLa cells - demonstrating fragmentation effects

  • H460 lung carcinoma cells - showing growth inhibition

  • MDA-231 breast cancer cells - exhibiting anticancer activity

The proposed mechanism of action involves ROCK inhibition, which disrupts cancer cell proliferation pathways and may induce apoptosis in cancer cells.

Table 2: Reported Biological Activities of 4,7-Dihydrotetrazolo[1,5-a]pyrimidine Derivatives

Biological TargetEffectPotential ApplicationReference
ROCK1Inhibitory activityCancer therapy
Lung carcinoma cells (H460)Growth suppressionLung cancer treatment
Breast cancer cells (MDA-231)Cell fragmentationBreast cancer treatment
HeLa cellsFragmentation effectCervical cancer applications

Structure-Activity Relationships

The biological activity of benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate and related compounds is influenced by their structural features. Patent literature describes the interaction between these compounds and the ROCK1 active site, noting "the combination conformation (suppressor factor adopt rod shape models show) of suppressor factor in the ROCK1 active pocket" and "the interaction pattern between suppressor factor and the ROCK1 active pocket residue" .

Key structural elements that contribute to the biological activity include:

  • The tetrazolo[1,5-a]pyrimidine core, which provides the scaffold for binding to the ROCK1 active site

  • The phenyl substituent at position 7, which may enhance binding through hydrophobic interactions

  • The benzyl carboxylate moiety at position 6, which could form additional interactions with the target protein

  • The methyl group at position 5, which may influence the electronic properties of the molecule

SupplierLocationContact InformationReference
SpecsThe Netherlandsinfo@specs.net
LIFE CHEMICALS, formerly I.F. LabCanadavasily.pinchuk@lifechemicals.com

The commercial availability of this compound facilitates its use in research settings, allowing scientists to investigate its properties and potential applications without the need for complex synthesis procedures.

Research Developments and Future Prospects

Current Research Status

Research on 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is ongoing, with a focus on their potential as ROCK inhibitors and anticancer agents. Patent literature notes that while some ROCK inhibitors have reached phase I or II clinical trials, there is currently only one marketed ROCK inhibitor (Fasudil), which is limited to the Japanese market .

This situation highlights the need for new ROCK inhibitors with improved properties, an area where compounds like benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate may contribute significantly. The patent literature emphasizes that "actively seek and design new ROCK suppressor factor, and explore its anticancer effect, have important clinical meaning and wide application prospect" .

Future Research Directions

Future research on benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate and related compounds may focus on several aspects:

  • Structure-activity relationship studies to optimize potency and selectivity

  • Investigation of detailed mechanisms of action beyond ROCK inhibition

  • Development of improved synthetic routes for large-scale production

  • Exploration of combination therapies with established anticancer agents

  • Evaluation of efficacy against additional cancer types and other diseases

  • Assessment of pharmacokinetic properties and toxicity profiles

These research directions could potentially lead to the development of novel therapeutic agents based on the 4,7-dihydrotetrazolo[1,5-a]pyrimidine scaffold, with benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate serving as an important prototype compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator